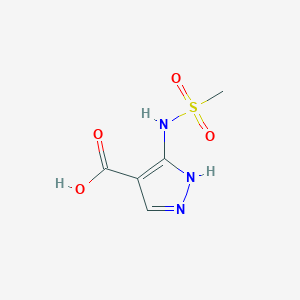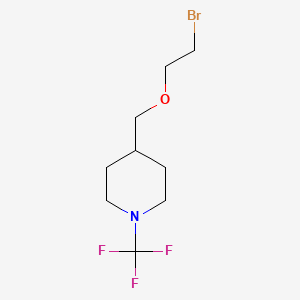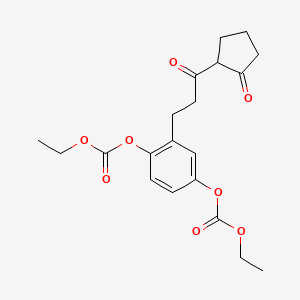
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate is a complex organic compound with the molecular formula C20H24O8 and an average mass of 392.400 Da . This compound is characterized by the presence of a phenylene dicarbonate core with diethyl ester groups and a cyclopentanone moiety. It is used in various scientific research applications due to its unique chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate typically involves the reaction of diethyl carbonate with 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate under controlled conditions. The reaction is usually catalyzed by a base such as sodium ethoxide or potassium carbonate to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale esterification reactions using continuous flow reactors to ensure consistent product quality and yield. The reaction conditions, including temperature, pressure, and catalyst concentration, are optimized to maximize efficiency and minimize by-products.
化学反应分析
Types of Reactions
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the ester groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.
Major Products Formed
Oxidation: Carboxylic acids and diketones.
Reduction: Diols and secondary alcohols.
Substitution: Ester derivatives and amides.
科学研究应用
Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis for the preparation of complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its reactive functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of Diethyl 2-(3-oxo-3-(2-oxocyclopentyl)propyl)-p-phenylene dicarbonate involves its interaction with various molecular targets. The compound’s reactive ketone and ester groups allow it to form covalent bonds with nucleophilic sites in biological molecules, potentially disrupting normal cellular functions. This reactivity is harnessed in medicinal chemistry to design drugs that can target specific pathways .
相似化合物的比较
Similar Compounds
Diethyl 2-(3-oxoiso-1,3-dihydrobenzofuran-1-ylidene)malonate: Similar in structure but contains a benzofuran moiety.
Pyrrolopyrazine derivatives: Contain nitrogen heterocycles and exhibit different biological activities.
属性
CAS 编号 |
51943-99-8 |
|---|---|
分子式 |
C20H24O8 |
分子量 |
392.4 g/mol |
IUPAC 名称 |
[4-ethoxycarbonyloxy-2-[3-oxo-3-(2-oxocyclopentyl)propyl]phenyl] ethyl carbonate |
InChI |
InChI=1S/C20H24O8/c1-3-25-19(23)27-14-9-11-18(28-20(24)26-4-2)13(12-14)8-10-17(22)15-6-5-7-16(15)21/h9,11-12,15H,3-8,10H2,1-2H3 |
InChI 键 |
NYIMCVQWRVGZPE-UHFFFAOYSA-N |
规范 SMILES |
CCOC(=O)OC1=CC(=C(C=C1)OC(=O)OCC)CCC(=O)C2CCCC2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![4-[[tert-butyl(methyl)amino]diazenyl]benzamide](/img/structure/B13954202.png)
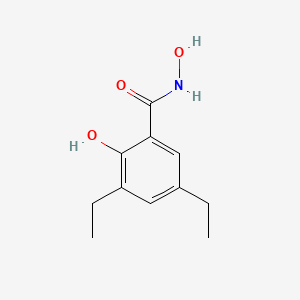
![2-Hydroxy-4-[(2-hydroxy-4-methoxy-6-methylbenzoyl)oxy]-3,6-dimethylbenzoic acid methyl ester](/img/structure/B13954207.png)

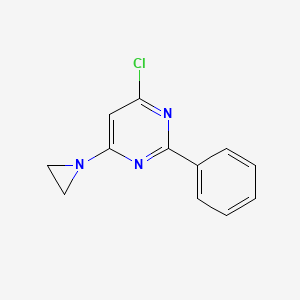
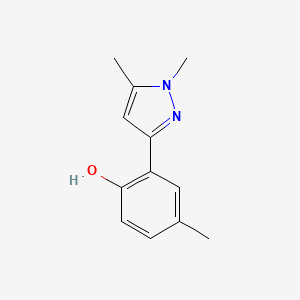
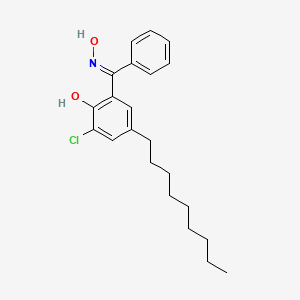

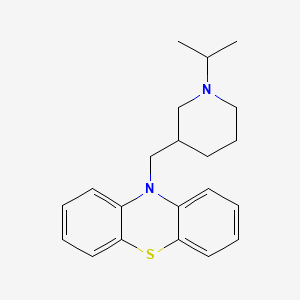
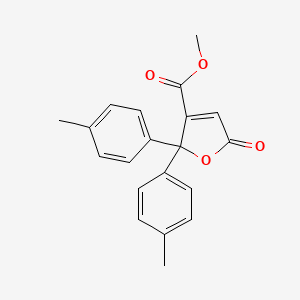
![8,8-Dimethyl-4-methylene-1-oxaspiro[2.5]oct-5-ene](/img/structure/B13954255.png)
![6-Methyl-2-(methylthio)benzo[d]thiazole](/img/structure/B13954257.png)
